molecular formula C17H19N3O4S B194792 Omeprazole sulfone CAS No. 88546-55-8

Omeprazole sulfone

Numéro de catalogue: B194792
Numéro CAS: 88546-55-8
Poids moléculaire: 361.4 g/mol
Clé InChI: IXEQEYRTSRFZEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Omeprazole sulfone is a primary oxidative metabolite of omeprazole, a proton pump inhibitor (PPI) widely used to treat acid-related gastrointestinal disorders. Formed via sulfoxidation mediated by cytochrome P450 (CYP) 3A4, this compound is structurally characterized by the replacement of the benzimidazole sulfide group in omeprazole with a sulfone group (SO₂) . This modification increases its polarity and alters its pharmacokinetic properties, including reduced retention in reversed-phase liquid chromatography (RP-LC) compared to omeprazole . This compound is also recognized as a degradation product in pharmaceutical formulations, necessitating precise analytical methods for quantification .

Propriétés

IUPAC Name

6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEQEYRTSRFZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40237116
Record name Omeprazole sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88546-55-8
Record name Omeprazole sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88546-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Omeprazole sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088546558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omeprazole sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OMEPRAZOLE SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76X040Z74O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Omeprazole sulfone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014012
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Méthodes De Préparation

Reaction Mechanism and Optimization

In a representative procedure, omeprazole sulfide (1 g) is dissolved in dichloromethane at 40–50°C, followed by the addition of mCPBA (0.5–1.0 equivalents). The reaction proceeds via electrophilic oxygen transfer, where the sulfinyl group undergoes further oxidation to the sulfone moiety. Temperature control at 40–50°C ensures complete conversion while minimizing degradation byproducts. Post-reaction, the mixture is concentrated under reduced pressure and purified using silica gel chromatography with ethyl acetate/petroleum ether (1:1 v/v), yielding an off-white solid.

Key advantages of this method include:

  • Short reaction time (3–5 hours)

  • High reproducibility across laboratory-scale batches

  • Compatibility with industrial purification systems (e.g., column chromatography, recrystallization).

Over-Oxidation in Omeprazole Production Processes

This compound frequently forms as a byproduct during the synthesis of omeprazole itself, particularly when using strong oxidizing agents like hydrogen peroxide or mCPBA . Patent WO2009066309A2 highlights that incomplete control of reaction parameters during the oxidation of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole leads to sulfone formation through over-oxidation.

Critical Factors Influencing Byproduct Formation

  • Oxidant stoichiometry : Excess hydrogen peroxide (>1.1 equivalents) increases sulfone yield from <1% to 15–20%.

  • Catalyst selection : Sodium molybdate accelerates sulfone formation compared to tungsten-based catalysts.

  • Temperature : Reactions above 10°C favor over-oxidation, as demonstrated in studies where 5°C maintained sulfoxide purity >99%.

This unintended pathway underscores the importance of precise process control in industrial omeprazole manufacturing, where sulfone levels must remain below 0.1% to meet pharmacopeial standards.

Enzymatic Formation via Cytochrome P450 Metabolism

Recent advances in biocatalysis have revealed that CYP3A4 , a human hepatic enzyme, mediates the metabolic conversion of omeprazole to its sulfone derivative. Research published in ACS Catalysis (2025) demonstrates that CYP3A4 selectively oxidizes the S-enantiomer (esomeprazole) to this compound through a hydrogen abstraction-oxygen rebound mechanism.

Key Enzymatic Parameters

  • Turnover frequency : 12.4 ± 1.2 min⁻¹ for esomeprazole vs. 3.8 ± 0.7 min⁻¹ for R-omeprazole.

  • pH dependence : Optimal activity at pH 7.4, mimicking physiological conditions.

  • Cofactor requirements : NADPH-dependent with Km = 18.3 μM for esomeprazole.

While enzymatic methods are less practical for bulk synthesis, they provide critical insights for drug interaction studies and personalized medicine approaches.

Comparative Analysis of Preparation Methodologies

ParametermCPBA OxidationOver-OxidationEnzymatic
Yield (%)82–8515–20<1 (in vivo)
Purity (%)99.395–98Not applicable
Reaction Time3–5 h6–8 h24–48 h (in vivo)
ScalabilityIndustrialIndustrialLaboratory
Byproducts<0.5%OmeprazoleHydroxy metabolites

Industrial-Scale Purification Techniques

Post-synthesis purification represents a critical challenge due to the structural similarity between this compound and its precursors. Patent US6166213A describes a pH-controlled crystallization method where crude sulfone is dissolved in methanol-water (1:1) and treated with 25% acetic acid to precipitate high-purity product. This approach reduces residual solvent levels to <50 ppm while maintaining yields of 78–82%.

Emerging Catalytic Approaches

Recent studies explore titanium silicate (TS-1) catalysts for sulfone synthesis, achieving 88% yield at 60°C in ethanol-water mixtures. This method eliminates halogenated solvents, addressing environmental concerns associated with dichloromethane .

Analyse Des Réactions Chimiques

Formation

Omeprazole sulfone is primarily formed through the sulphoxidation of omeprazole, a reaction catalyzed by the CYP3A4 enzyme .

Enzymatic Role

  • CYP3A4 : This cytochrome P450 isoform is mainly responsible for converting omeprazole to this compound .
  • CYP2C19 : While CYP3A4 is the major enzyme, CYP2C19 is mainly responsible for the formation of 5-hydroxyomeprazole .

Further Metabolism

This compound can undergo further metabolism to form 5-hydroxythis compound .

  • CYP2C19 : This enzyme is largely responsible for the hydroxylation of this compound .

Role as an Internal Standard

This compound-d3, a deuterated form, is used as an internal standard for quantifying this compound in GC- or LC-MS .

  • It assists in precise quantification when constructing a standard curve of peak intensity ratios .

Impact of other substances

The formation of this compound can be affected by other substances . For example, grapefruit juice inhibits its formation .

Other reactions

Sulfoxides such as Omeprazole can be used in the synthesis of other molecules .

  • Syn-elimination : Sulfoxide species with a β-hydrogen are known to form olefins and a sulfenic acid by way of a syn-elimination type reaction .
  • Hydroxylation : A remote sulfoxide group can guide a stereospecific hydroxylation in an acyclic system .

Applications De Recherche Scientifique

Pharmacokinetics and Drug Metabolism

Omeprazole sulfone is predominantly formed through the metabolism of omeprazole by cytochrome P450 enzymes, particularly CYP3A4. Understanding its formation and subsequent pharmacokinetics is crucial for evaluating the safety and efficacy of omeprazole as a proton pump inhibitor.

Key Findings:

  • Metabolism Pathway: The metabolism of omeprazole involves its conversion to this compound and 5-hydroxyomeprazole, with CYP2C19 being the primary enzyme for 5-hydroxyomeprazole formation and CYP3A4 for this compound .
  • Impact on Drug Interactions: Studies indicate that this compound may inhibit CYP2C19 activity, affecting the metabolism of co-administered drugs . This interaction highlights the importance of monitoring drug levels in patients receiving multiple medications.

Therapeutic Applications

This compound's therapeutic implications extend beyond its role as a mere metabolite. It contributes to the overall pharmacological effects of omeprazole in treating acid-related disorders.

Clinical Relevance:

  • Efficacy in Acid Suppression: Research shows that the presence of this compound can enhance the acid-suppressive effects of omeprazole, thereby improving outcomes in patients with gastroesophageal reflux disease (GERD) and peptic ulcers .
  • Pediatric Formulations: The stability and effectiveness of liquid formulations containing this compound have been studied to ensure safe use in pediatric populations .

Analytical Methods for Detection

The detection and quantification of this compound are critical for pharmacokinetic studies and therapeutic monitoring. Several advanced analytical techniques have been developed.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC methods have been validated for the simultaneous determination of omeprazole and its metabolites, including this compound. These methods demonstrate high sensitivity with recovery rates exceeding 84% .
  • Column-Switching HPLC: A sensitive column-switching method has been established to facilitate the analysis of this compound alongside other metabolites, allowing for efficient monitoring in clinical settings .

Case Studies and Research Insights

Numerous studies have explored the implications of this compound in various contexts, providing valuable insights into its role in drug interactions and therapeutic outcomes.

Highlighted Case Studies:

  • A study examining genetic polymorphisms in CYP2C19 revealed that individuals classified as poor metabolizers exhibited higher plasma concentrations of this compound, correlating with altered gastric pH levels . This underscores the significance of genetic factors in drug metabolism.
  • Research on biotransformation using fungi indicated that certain strains could effectively convert omeprazole to its sulfonated form, suggesting potential applications in bioremediation or pharmaceutical development .

Mécanisme D'action

Omeprazole sulfone exerts its effects by inhibiting the enzyme hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) found in the gastric parietal cells. This inhibition leads to a reduction in gastric acid secretion. The sulfone group enhances the binding affinity of the compound to the enzyme, making it a potent inhibitor .

Comparaison Avec Des Composés Similaires

Metabolic Pathways and Enzyme Specificity

Omeprazole vs. Omeprazole Sulfone

  • Formation Pathways: Omeprazole undergoes two primary metabolic routes: 5-hydroxylation (via CYP2C19) and sulfoxidation to this compound (via CYP3A4). Key Data:
Parameter This compound 5-Hydroxyomeprazole
Primary CYP Enzyme CYP3A4 CYP2C19
Formation Clearance (HLM) 7.7 µL/min/mg protein 8.2 µL/min/mg protein
Elimination Clearance 35 µL/min/mg protein Not detectable in HLM
In vivo AUCm/AUCp Ratio 0.25 (predicted) 0.20 (predicted)

Source:

  • Stereoselectivity :
    • CYP3A4 preferentially metabolizes S-omeprazole to the sulfone, while R-omeprazole is predominantly 5-hydroxylated by CYP2C17. This stereoselectivity results in slower clearance of S-omeprazole .

Lansoprazole Sulfone :

  • Lansoprazole, another PPI, is metabolized to its sulfone primarily by CYP3A4, similar to this compound. However, lansoprazole sulfone formation is less oxygen-dependent in hepatic metabolism compared to this compound .

Sulindac Sulfone :

  • A non-PPI sulfone compound, sulindac sulfone, shares structural similarities (sulfone moiety) but exhibits distinct pharmacological effects, including anticancer activity via voltage-dependent anion channel (VDAC) binding .
Pharmacokinetic and Pharmacodynamic Differences
  • Oxygen Dependence :
    • Hepatic clearance of this compound is linearly dependent on oxygen supply in rats, unlike sulfide metabolites (e.g., omeprazole sulfide), which are detected only under hypoxia .
  • Drug-Drug Interactions: Inhibition: this compound is a time-dependent inhibitor (TDI) of CYP2C19 and CYP3A4, contributing 5–30% to total CYP inhibition in vivo. In contrast, 5-hydroxyomeprazole reversibly inhibits CYP2C19 but lacks TDI activity .
Analytical and Formulation Stability
  • Chromatographic Behavior :
    • This compound has a lower pKa (8.15–8.38) than omeprazole (9.18–9.21), leading to earlier elution in RP-LC at high pH .
  • Stability in Formulations :
    • Pharmaceutical formulations containing this compound as an impurity show reduced stability under accelerated conditions. For example, tablets with polyvinyl alcohol (PVA) coatings exhibit 50% less sulfone degradation compared to hydroxypropyl methylcellulose (HPMC) .
Clinical and Market Relevance
  • CYP3A4 Phenotyping: The this compound/omeprazole AUC ratio in plasma is used as a probe for CYP3A4 activity, offering a non-invasive method for metabolic profiling .
  • Market Trends :
    • The this compound market is driven by applications in peptic ulcer disease (projected $1.1 billion by 2032) and Zollinger-Ellison syndrome ($0.7 billion by 2032). Asia-Pacific dominates with a $0.4 billion market share in 2023 .

Activité Biologique

Omeprazole sulfone is a significant metabolite of omeprazole, a widely used proton pump inhibitor (PPI) that reduces gastric acid secretion. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, metabolic pathways, and clinical implications. This article synthesizes diverse research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

Overview of Omeprazole and Its Metabolites

Omeprazole is administered primarily for the treatment of gastroesophageal reflux disease (GERD), peptic ulcers, and other acid-related disorders. Upon ingestion, omeprazole is converted into its active form in the acidic environment of the stomach, where it irreversibly inhibits the H+, K+-ATPase enzyme in parietal cells, leading to decreased gastric acid secretion . The primary metabolites of omeprazole include This compound and 5-hydroxyomeprazole , which are produced through hepatic metabolism involving cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 .

Table 1: Metabolism of Omeprazole

MetabolitePathwayEnzyme Involved
OmeprazoleActive form-
This compoundOxidationCYP3A4
5-HydroxyomeprazoleHydroxylationCYP2C19

Absorption and Distribution

Omeprazole is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-2 hours. The elimination half-life ranges from 30 to 90 minutes, depending on individual metabolic rates influenced by genetic polymorphisms in CYP2C19 . this compound exhibits a longer half-life due to its stability as a metabolite.

The primary mechanism through which this compound exerts its effects is through its role as a stable metabolite that can influence the pharmacokinetics of omeprazole itself. Studies have indicated that this compound may inhibit CYP2C19 activity when administered repeatedly, potentially affecting the metabolism of other drugs processed by this enzyme .

Table 2: Pharmacokinetic Parameters

ParameterOmeprazoleThis compound
Peak Plasma Concentration1-2 hoursVaries based on metabolism
Half-Life30-90 minutesLonger than omeprazole
Bioavailability~40%Not directly measured

Efficacy in Pediatric Populations

Research has shown that omeprazole and its metabolites are effective in treating erosive esophagitis in infants and children. A study involving infants demonstrated that omeprazole was well tolerated and effective for treating gastroesophageal reflux disease (GERD) symptoms, with dosages adjusted according to body weight . The presence of this compound in plasma samples was correlated with therapeutic outcomes.

Case Study: Long-term Use Effects

A longitudinal study examined the effects of long-term omeprazole therapy on gastric mucosa. Results indicated that prolonged use could lead to changes in gastric cell morphology due to sustained inhibition of acid secretion. The study also noted an increase in plasma levels of this compound and 5-hydroxyomeprazole after 14 days of treatment .

Safety Profile and Toxicogenetic Risks

While generally considered safe, long-term administration of PPIs like omeprazole has been associated with certain risks, including potential kidney damage and alterations in gut microbiota. The metabolite this compound has been investigated for its role in these adverse effects due to its interaction with various cytochrome P450 enzymes .

Table 3: Reported Adverse Effects

Adverse EffectDescription
Kidney DamagePotential risk with long-term use
Gut Microbiota AlterationChanges in microbial diversity
CYP InteractionInhibition of CYP2C19 affecting drug metabolism

Q & A

Basic Research Questions

Q. How can Omeprazole sulfone be analyzed using reversed-phase liquid chromatography (RP-LC)?

  • Methodology : Optimize chromatographic conditions using a full factorial design with factors such as column temperature (20–40°C) and mobile phase pH (7.0–9.0). Use acetonitrile or methanol as organic modifiers and monitor retention factors, resolution, and tailing factors. Ensure sample diluent matches the mobile phase to avoid baseline shifts. Retention decreases at higher pH and temperature due to deprotonation of the benzimidazole group .

Q. What methods validate this compound as a reference standard in drug impurity profiling?

  • Methodology : Perform comparative analysis using certified reference materials (CRMs) to confirm identity and purity via HPLC-UV or LC-MS. Validate specificity by spiking this compound into parent drug matrices. Use relative retention time (RRT) criteria (e.g., RRT 0.37) and acceptance thresholds (NMT 0.1% impurity) .

Q. How do CYP enzymes influence this compound formation in vivo?

  • Methodology : Conduct in vitro metabolism assays using human liver microsomes (HLM) or hepatocytes to quantify CYP3A4-mediated sulfone formation. Compare kinetic parameters (Km, Vmax) with CYP2C19-mediated pathways (e.g., 5-hydroxyomeprazole). Use selective inhibitors (e.g., ketoconazole for CYP3A4) to confirm isoform contributions .

Advanced Research Questions

Q. How can pKa values of this compound be experimentally determined using chromatographic retention data?

  • Methodology : Measure retention factors at varying pH levels (e.g., 7.0–9.0) and fit data to a Henderson-Hasselbalch model. Use triplicate measurements to calculate pKa with 95% confidence intervals. For this compound, reported pKa values are 8.15 ± 0.03 (acetonitrile) and 8.38 ± 0.29 (methanol) at 30°C .

Q. What experimental design mitigates overoxidation during this compound synthesis?

  • Methodology : Optimize reaction conditions using sulfinic ester intermediates and Grignard reagents to minimize sulfone N-oxide formation. Monitor oxidation steps with TLC or HPLC and adjust H2O2 concentrations. Anthracene-Mg complexes improve coupling efficiency, reducing side-product formation .

Q. How can in vitro metabolite kinetics predict in vivo exposure ratios (AUCm/AUCp) for this compound?

  • Methodology : Use clearance scaling from HLM or hepatocyte data to estimate intrinsic formation (Cli,f) and elimination (Cli,dep) clearances. Incorporate uncharacterized pathways (e.g., glucuronidation) via pharmacokinetic simulations. For this compound, CYP3A4 Cli,f values correlate with in vivo AUC ratios but may require adjustment for secondary metabolism .

Q. How to design stability studies for this compound under varying pH and temperature conditions?

  • Methodology : Use accelerated stability testing at 25°C/60% RH and 40°C/75% RH. Analyze degradation products via HPLC-MS and identify major degradation pathways (e.g., hydrolysis at extreme pH). Preformulation studies should include buffer compatibility testing to assess excipient interactions .

Q. What strategies resolve data contradictions in CYP-mediated drug interactions involving this compound?

  • Methodology : Perform crossover clinical trials measuring plasma concentrations of this compound and parent drug under CYP3A4-inducing/inhibiting conditions (e.g., rifampicin or clarithromycin co-administration). Use nonlinear mixed-effects modeling (NONMEM) to quantify pathway contributions and adjust IVIVE predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Omeprazole sulfone
Reactant of Route 2
Omeprazole sulfone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.